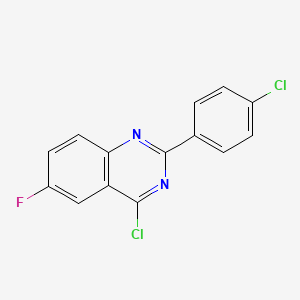

4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline

Description

4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline is a halogenated quinazoline derivative characterized by a quinazoline core substituted with chlorine at position 4, a 4-chlorophenyl group at position 2, and fluorine at position 4. Quinazolines are heterocyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors and enzyme modulators . The presence of electronegative substituents (Cl, F) enhances its metabolic stability and binding affinity to biological targets, making it a candidate for drug development . Its exact mass is 291.9978 Da (C₁₄H₇Cl₂FN₂), as confirmed by high-resolution mass spectrometry .

Properties

IUPAC Name |

4-chloro-2-(4-chlorophenyl)-6-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2FN2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(17)7-11(12)13(16)19-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVHQCLAMHKMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674261 | |

| Record name | 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-63-4 | |

| Record name | 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Quinazoline-2,4-dione Intermediate

- Reactants: 5-fluoroanthranilic acid and 4-chlorophenyl isocyanate.

- Procedure: The anthranilic acid is dissolved in an organic solvent such as ethyl acetate or butyl acetate and heated to moderate temperatures (50–100 °C). The isocyanate is added dropwise to control the reaction exotherm.

- Cyclization: After initial urea formation, concentrated sulfuric acid or hydrogen chloride gas is introduced to induce cyclization to the quinazoline-2,4-dione.

- Isolation: The product precipitates upon cooling and is filtered, washed with solvent, and dried.

- Yields and Purity: Yields are typically high (around 90%), with purities exceeding 98%, often requiring no further purification.

Conversion to 4-Chloro-6-fluoroquinazoline Core

- Chlorination: The quinazoline-2,4-dione intermediate is treated with chlorinating agents such as phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under reflux conditions.

- Catalysis: A catalytic amount of N,N-dimethylformamide (DMF) is often added to enhance chlorination efficiency.

- Work-up: The reaction mixture is cooled and poured onto ice to precipitate the 4-chloroquinazoline derivative, which is then isolated by filtration and purified by chromatography if necessary.

- Yields: Chlorination yields range from 60% to 70% depending on reaction conditions.

Chemical Reactions Analysis

4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of dihydroquinazolines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline has shown promising anticancer properties through various mechanisms:

- Inhibition of Kinases: The compound inhibits specific kinases involved in cancer cell proliferation, notably NEK4, which is associated with non-small cell lung cancer (NSCLC). Studies indicate an IC50 value around 1 µM against this target.

- Cell Cycle Arrest: In vitro studies reveal that the compound induces cell cycle arrest in cancer cell lines, particularly increasing the percentage of cells in the G1 phase while decreasing those in the S and G2 phases.

- Induction of Apoptosis: The compound triggers apoptosis in various cancer cell lines, enhancing apoptotic rates compared to controls. Flow cytometric analysis supports these findings.

Case Studies:

Recent research highlights its efficacy in preclinical models:

- NSCLC Models: In studies involving EGFR-mutant NSCLC cells, this compound demonstrated superior anti-proliferative effects compared to other known inhibitors.

- Cell Line Studies: Evaluations using various cancer cell lines (e.g., MCF-7 for breast cancer) showed significant reductions in cell viability and increased apoptosis rates.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its structural features enhance interactions with biological targets, making it a candidate for developing new antimicrobial agents.

Industrial Applications

In addition to its pharmaceutical potential, this compound serves as a building block for synthesizing more complex quinazoline derivatives. This versatility allows it to be utilized in developing new materials and intermediates in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline involves the inhibition of specific enzymes and receptors within the cell. It targets pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells. The compound interacts with molecular targets such as tyrosine kinases, which play a crucial role in signal transduction pathways .

Comparison with Similar Compounds

4-Chloro-6-fluoro-2-methylquinazoline (CAS 1206694-32-7)

4-Chloro-2-cyclopropylquinazoline (CAS 1095559-57-1)

4-Chloro-2-(4-fluorophenyl)-6-fluoroquinazoline

- Structure : Replaces the 4-chlorophenyl group with 4-fluorophenyl.

- Impact : Reduced electron-withdrawing effects compared to Cl, altering electronic properties and binding interactions. Molecular weight: 276.07 Da .

Pyrimidine and Dihydroquinazoline Analogs

Pyrimidine, 4-chloro-2-(4-chlorophenyl)-6-phenyl- (CAS 36935-60-1)

2-(4-Chlorophenyl)-4-phenyl-1,2-dihydroquinazoline

- Structure : Dihydroquinazoline with saturated N1-C2 bond and additional phenyl substituent.

- Impact : Partial saturation increases conformational flexibility. Exhibits tyrosine kinase inhibition, similar to the target compound .

- Crystallography : Dihedral angles between aromatic rings (61.71°) influence crystal packing and solubility .

Functional Group Modifications

6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride

- Structure: Acetate and methoxy groups at positions 6 and 7, with an amino linker.

- Molecular weight: 398.23 Da .

Comparative Analysis of Key Properties

Pharmacological and Industrial Relevance

The target compound’s fluorine atom enhances metabolic stability compared to non-fluorinated analogs like 4-chloro-2-(4-chlorophenyl)quinazoline. Its dual chloro substituents contribute to strong electron-withdrawing effects, favoring interactions with enzyme active sites . Commercial analogs, such as 4-Chloro-2-cyclopropyl-6-fluoroquinazoline (CAS 1381941-71-4), highlight the industrial demand for tailored quinazoline derivatives in drug discovery .

Biological Activity

4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHClFN. The compound features a quinazoline core substituted with chlorine and fluorine atoms, which are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it acts as an inhibitor of NEK4, a kinase linked to non-small cell lung cancer (NSCLC), demonstrating an IC value around 1 µM against this target .

- Cell Cycle Arrest : In vitro studies indicate that this compound can induce cell cycle arrest in cancer cell lines. For example, it has been observed to increase the percentage of cells in the G1 phase while decreasing those in the S and G2 phases, suggesting its role in halting cellular proliferation .

- Induction of Apoptosis : The compound has been reported to trigger apoptosis in various cancer cell lines. Flow cytometric analysis revealed that it could enhance apoptotic rates compared to controls, indicating its potential as a therapeutic agent against malignancies .

The mechanism by which this compound exerts its effects involves:

- Targeting Signaling Pathways : It interacts with critical signaling pathways such as the Akt pathway, influencing downstream effects on cell survival and proliferation.

- Binding Interactions : The compound's structural features allow it to bind effectively to active sites of enzymes and receptors, leading to inhibition or modulation of their activities.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinazoline derivatives. Modifications at various positions on the quinazoline ring can significantly affect potency and selectivity:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 2 | Chlorine | Enhances binding affinity and potency |

| 6 | Fluorine | Increases lipophilicity and cellular uptake |

| 4 | Chlorophenyl group | Improves selectivity towards cancer targets |

Research indicates that variations in substituent type and position can lead to significant differences in anticancer efficacy .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

- NSCLC Models : In studies involving EGFR-mutant NSCLC cells, this compound demonstrated superior anti-proliferative effects compared to other known inhibitors, reinforcing its potential as a lead compound for further development .

- Cell Line Studies : A comprehensive evaluation using various cancer cell lines (e.g., MCF-7 for breast cancer) showed that treatment with this quinazoline derivative resulted in significant reductions in cell viability and increased apoptosis rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline, and how can reaction conditions be optimized to minimize by-products?

- The compound is typically synthesized via cyclocondensation of substituted anthranilic acid derivatives with chloro-substituted benzaldehyde intermediates. Optimization involves controlling reaction temperature (80–120°C) and using anhydrous solvents (e.g., DMF or THF) to suppress hydrolysis. Catalytic agents like POCl₃ or PCl₅ enhance halogenation efficiency, while HPLC monitoring ensures intermediate purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns via chemical shifts (e.g., fluorine-induced deshielding at C-6).

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (exact mass: 291.9978 Da) and isotopic patterns consistent with Cl/F substituents .

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .

Q. What are the critical factors in designing stable formulations of this compound for biological testing?

- Stability in aqueous media is improved by buffering at pH 6.5–7.5 to prevent hydrolysis of the chloro substituents. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. Solubility can be increased using co-solvents like DMSO (≤5% v/v) without compromising cell viability .

Advanced Research Questions

Q. How can researchers address discrepancies between calculated and observed crystallographic data when determining the crystal structure of halogenated quinazoline derivatives?

- Refinement Software: SHELXL (via Olex2 or SHELXTL) allows iterative adjustment of thermal parameters and occupancy factors to resolve electron density mismatches. Twinning or disorder in chloro/fluoro substituents may require partitioning models .

- Validation Tools: PLATON’s ADDSYM algorithm detects missed symmetry elements, while Rint values <0.05 ensure data quality .

Q. What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals, and how do these interactions influence solid-state properties?

- Graph Set Analysis: Categorize H-bond motifs (e.g., D(2) chains or R₂²(8) rings) using Mercury software. The chloro and fluoro substituents often participate in C–H···Cl/F interactions, stabilizing layered packing .

- Thermal Analysis: DSC/TGA correlates H-bond strength with melting points (observed range: 180–220°C) and decomposition profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.